![molecular formula C8H3ClF4N2 B1346066 Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)- CAS No. 89426-96-0](/img/structure/B1346066.png)
Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-
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Overview
Description
“Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-” is a type of benzimidazole derivative . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They are of wide interest because of their diverse biological and clinical applications .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis
The molecular structure of “Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-” is represented by the formula C8H4ClF3N2 .Chemical Reactions Analysis
Benzimidazole derivatives are known to neutralize acids in exothermic reactions to form salts plus water . They may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Scientific Research Applications
Antibacterial Agents
Benzimidazole derivatives have been reported to exhibit potent antibacterial properties. For instance, a study mentioned a series of benzimidazole compounds showing significant activity against resistant strains of bacteria, including methicillin and vancomycin-resistant S. aureus .
Antiparasitic Activity
Another research highlighted the potency of benzimidazole analogues against parasites. One compound was found to be seven times more potent than the standard drug benznidazole against G. intestinalis, a causative agent of giardiasis .
Chemical Synthesis
Benzimidazole compounds are also used as intermediates in chemical synthesis processes. They can react with various agents to form new compounds, which can have multiple applications in medicinal chemistry and other fields .
Pharmaceutical Research
In pharmaceutical research, benzimidazole derivatives are often explored for their potential therapeutic effects. They can be modified to enhance their efficacy and reduce toxicity for use as drugs .
Fluorine Chemistry
The presence of fluorine atoms in benzimidazole compounds makes them significant in fluorine chemistry. They are used to study the effects of fluorination on the biological activity and stability of pharmaceuticals .
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a wide range of biological targets due to their structural similarity to naturally occurring nucleotides .
Mode of Action
For instance, some benzimidazole derivatives have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific interactions and resulting changes would depend on the exact structure of the derivative and the nature of its target.
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . The downstream effects would depend on the specific pathways affected.
Result of Action
Given the diverse biological activities of benzimidazole derivatives, the effects could range from antimicrobial to anticancer effects, among others .
Safety and Hazards
Future Directions
Benzimidazole derivatives, including “Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)-”, continue to be of interest in medicinal chemistry due to their diverse biological and clinical applications . Future research may focus on the synthesis of new benzimidazole derivatives and the exploration of their potential therapeutic uses .
properties
IUPAC Name |
5-chloro-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLCGSNWJZYZLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)N=C(N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237658 |
Source
|
Record name | Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)- | |
CAS RN |
89426-96-0 |
Source
|
Record name | Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089426960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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